
4-chloro-N-phenethylbenzenesulfonamide
カタログ番号 B2567231
CAS番号:
133276-82-1
分子量: 295.78
InChIキー: ILLHJXGCNCFSMF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
概要
説明
4-chloro-N-phenethylbenzenesulfonamide is a chemical compound that has attracted significant attention in various fields of research and industry. It has a molecular formula of C14H14ClNO2S and a molecular weight of 295.78 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 295.78 . Detailed properties such as melting point, boiling point, and solubility were not found in the available resources.科学的研究の応用
Carbonic Anhydrase Inhibition
- Ring-Forming Cascade to Carbonic Anhydrase Inhibitors : A study demonstrated that 4-chloro-3-nitrobenzenesulfonamide reacts with bis-electrophilic phenols to produce [1,4]oxazepine-based primary sulfonamides. These compounds showed strong inhibition of human carbonic anhydrases, which are therapeutically relevant. The primary sulfonamide functionality enables both the ring construction and acts as a zinc-binding group, crucial for the inhibition process (A. Sapegin et al., 2018).
Photooxidation and Nitroso-Products Formation
- Photooxidation to Nitroso- and Nitro-Products : Irradiation of aqueous solutions of N-(4-chlorophenyl)-benzenesulfonamide led to the formation of 4-chloronitrosobenzene and 4-chloronitrobenzene. This study illuminates the photooxidative behavior of such compounds in the presence of air and light, showcasing their potential environmental impacts and applications in chemical synthesis (G. Miller & D. Crosby, 1983).
Oxidation Catalysts
- Solubility, Stability, and Oxidation Catalysts : The solubility and stability of 4-tert-butylbenzenesulfonamide substituted iron phthalocyanines were examined for their potential as oxidation catalysts. These compounds show remarkable stability under oxidative conditions and are effective in the oxidation of olefins, suggesting applications in industrial and environmental catalysis processes (Umit Işci et al., 2014).
Molecular and Electronic Structure
- Theoretical Investigation on Molecular Structure : A detailed theoretical study on para-halogen benzenesulfonamides, including 4-chlorobenzenesulfonamide, was conducted to understand their structural properties. This research provides insights into the vibrational frequencies, nuclear magnetic resonance chemical shifts, and electronic characteristics, contributing to the fundamental understanding of these molecules (M. Karabacak et al., 2009).
Chemosensing Applications
- Chemosensing for Sn2+ Ions : A novel chemosensing probe based on 4-chloro-N-phenethylbenzenesulfonamide derivatives demonstrated selective and sensitive detection of Sn2+ ions in an aqueous solution. This application is significant for environmental monitoring and biological studies, indicating the versatility of sulfonamide derivatives in sensor technology (P. Ravichandiran et al., 2020).
特性
IUPAC Name |
4-chloro-N-(2-phenylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c15-13-6-8-14(9-7-13)19(17,18)16-11-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLHJXGCNCFSMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details


To a mixture of 150 ml of ethylene chloride and 150 ml of water are added 30.3 g of 2-phenylethylamine, 12 g of sodium hydroxide and 0.5 g of tetrabutylammonium bromide. 65.5 g of 4-chlorobenzenesulphonic acid chloride are added to the mixture in batches with stirring. After 30 minutes the organic phase is separated off, evaporated down and the residue is recrystallised from toluene.






Synthesis routes and methods II
Procedure details




Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[4-(1-Benzyl-2-oxopiperidin-3-yl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2567148.png)
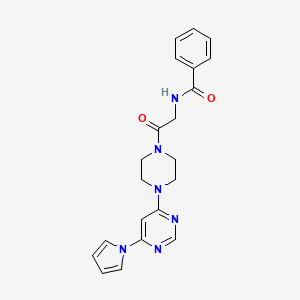
![5-[1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2567152.png)
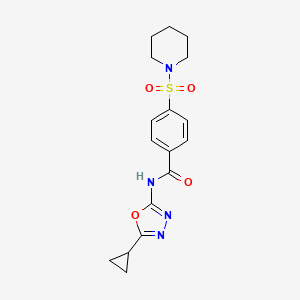

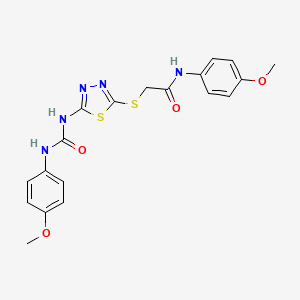

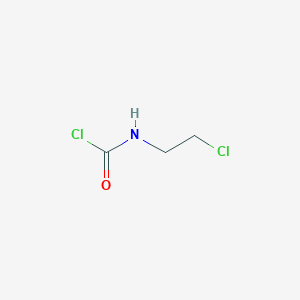
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylpyrazole-3-carboxamide](/img/structure/B2567164.png)
![4-(2-(Ethylthio)-5-methyl-6-(o-tolylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoic acid](/img/structure/B2567165.png)

![3-(2-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B2567168.png)
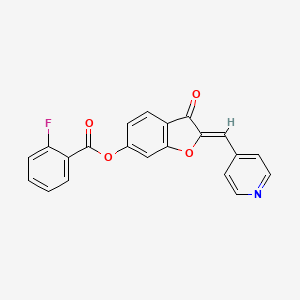
![3-(2-Cyclobutyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-7-fluoro-1H-quinazoline-2,4-dione](/img/structure/B2567170.png)